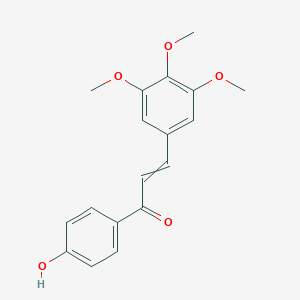
1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as Curcumin, is a natural compound found in turmeric. It has been used for centuries in traditional medicine due to its anti-inflammatory, antioxidant, and anticancer properties. Curcumin is widely studied in the scientific community for its potential therapeutic applications.
Mechanism Of Action
1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exerts its biological effects through various mechanisms, including the modulation of signaling pathways, the inhibition of enzymes, and the regulation of gene expression. 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer.
Biochemical And Physiological Effects
1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, the modulation of oxidative stress, and the regulation of cell proliferation and apoptosis. 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic patients.
Advantages And Limitations For Lab Experiments
1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has several advantages for laboratory experiments, including its low toxicity and availability. However, curcumin has poor solubility in water, which can limit its use in some experiments. 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of curcumin, including the development of more efficient synthesis methods, the improvement of curcumin's bioavailability, and the identification of new therapeutic applications. The use of curcumin in combination with other drugs or therapies is also an area of interest for future research. Additionally, the study of curcumin's effects on gut microbiota and its potential role in the prevention of gastrointestinal diseases is an emerging area of research.
Synthesis Methods
1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be synthesized in the laboratory using various methods, including the Claisen-Schmidt condensation and the Wittig reaction. The Claisen-Schmidt condensation involves the reaction of an aromatic aldehyde with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene.
Scientific Research Applications
1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has also been shown to improve cognitive function and reduce the risk of cardiovascular disease.
properties
CAS RN |
108132-05-4 |
|---|---|
Product Name |
1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Molecular Formula |
C18H18O5 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O5/c1-21-16-10-12(11-17(22-2)18(16)23-3)4-9-15(20)13-5-7-14(19)8-6-13/h4-11,19H,1-3H3 |
InChI Key |
UTPDEDVSUZRNQN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




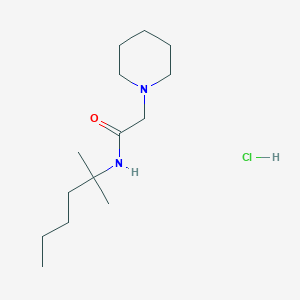
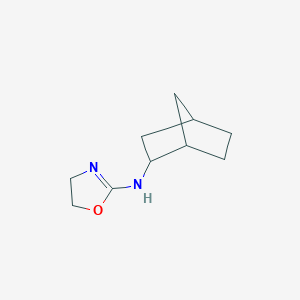
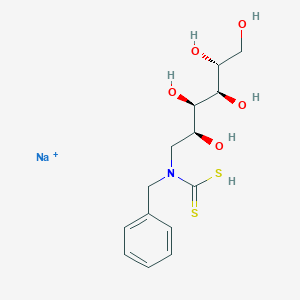
![Ethyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B27110.png)
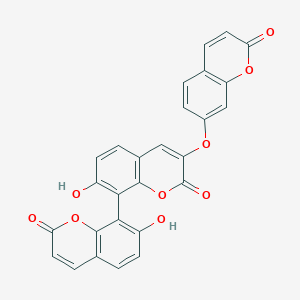
![7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione](/img/structure/B27114.png)
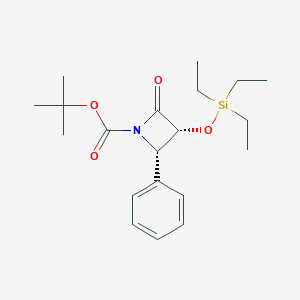
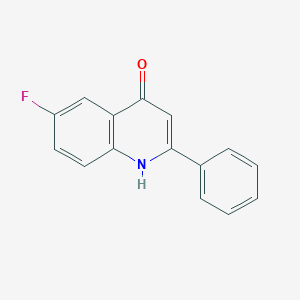
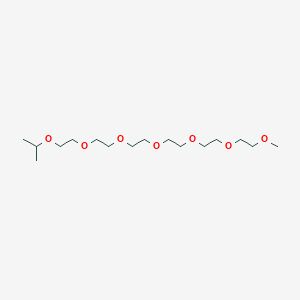
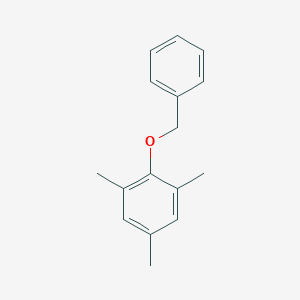
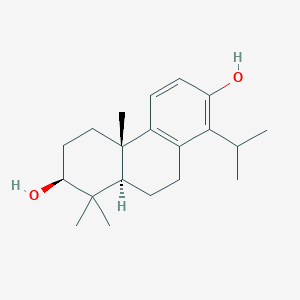
![2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27127.png)
![Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B27132.png)